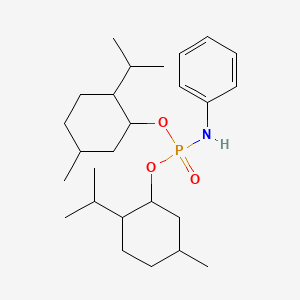
Phénylphosphoramidate de bis(2-isopropyl-5-méthylcyclohexyle)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline, also known as NPPOPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NPPOPA is a phosphine oxide-based compound that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline can inhibit the growth of cancer cells, including breast cancer, lung cancer, and liver cancer. N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline in lab experiments is its high stability and low toxicity, which makes it safe to handle and store. Another advantage is its potential applications in various fields, including catalysis, organic synthesis, and medicinal chemistry. However, one limitation is the difficulty in synthesizing N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline, which requires specialized equipment and expertise. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to optimize its use in various applications.
Orientations Futures
There are several future directions for research on N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline. One area of interest is the development of new synthetic methods for N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline that are more efficient and scalable. Another area of interest is the investigation of N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline's potential as an anticancer agent, including its efficacy in vivo and its mechanism of action. Other potential applications of N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline include its use as a catalyst for organic reactions and its use in the development of new materials with unique properties.
Méthodes De Synthèse
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline can be synthesized using different methods, including the reaction of 2,6-dimethylphenol with 2-chloro-5-methylcyclohexylphosphine oxide, followed by reaction with aniline. Another method involves the reaction of 2,6-dimethylphenol with 2-chloro-5-methylcyclohexylphosphine oxide, followed by reaction with 4-methyl aniline. The synthesis of N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline requires careful handling of the reactants and precise control of reaction conditions to achieve high yields.
Applications De Recherche Scientifique
Amélioration de la Perméation dans la Livraison Transdermique de Médicaments
Le phénylphosphoramidate de bis(2-isopropyl-5-méthylcyclohexyle) (désigné sous le nom de BIPPA) s’est avéré prometteur en tant qu’agent d’amélioration de la perméation percutanée. Dans une étude menée par Zhao et al., un composé apparenté appelé heptanoate de 2-isopropyl-5-méthylcyclohexyle (M-HEP) a été synthétisé en tant que nouveau candidat pour améliorer la délivrance de médicaments à travers la peau. Contrairement à son précurseur, le L-menthol (MT), le M-HEP ne présente pas de caractéristiques volatiles ou odorantes, ce qui le rend plus adapté à l’administration transdermique de médicaments . Les chercheurs explorent le potentiel du BIPPA dans des applications similaires en raison de ses similitudes structurelles.
Chimie Environnementale et Analytique
Les phosphoramidates sont pertinents en chimie environnementale en raison de leur rôle dans les pesticides organophosphorés et les retardateurs de flamme. L’investigation du comportement du BIPPA dans le sol, l’eau ou l’air peut fournir des informations sur son devenir et son impact environnemental potentiel. De plus, des méthodes analytiques (telles que la chromatographie liquide-spectrométrie de masse) peuvent détecter et quantifier le BIPPA dans des matrices complexes.
En résumé, le phénylphosphoramidate de bis(2-isopropyl-5-méthylcyclohexyle) présente des applications diverses dans différents domaines scientifiques. Sa structure unique et ses groupes fonctionnels en font un composé fascinant pour une exploration et un développement plus poussés. Les chercheurs continuent de découvrir son potentiel en matière de délivrance de médicaments, de catalyse et de science des matériaux, contribuant ainsi à notre compréhension de cette molécule intrigante . Si vous avez des questions spécifiques ou si vous avez besoin de plus amples détails, n’hésitez pas à les poser !
Propriétés
IUPAC Name |
N-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphorylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44NO3P/c1-18(2)23-14-12-20(5)16-25(23)29-31(28,27-22-10-8-7-9-11-22)30-26-17-21(6)13-15-24(26)19(3)4/h7-11,18-21,23-26H,12-17H2,1-6H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFNNBDMQWZZTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(NC2=CC=CC=C2)OC3CC(CCC3C(C)C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylbenzamide](/img/structure/B2571625.png)

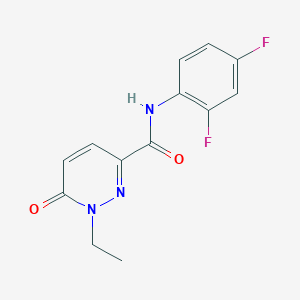
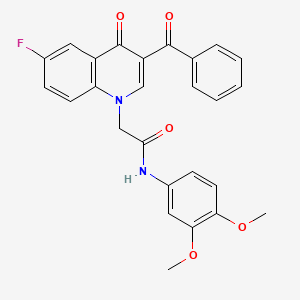
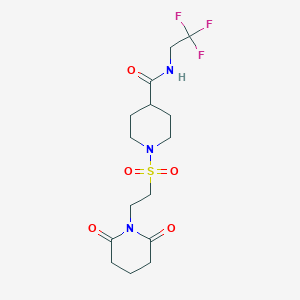
![N-(furan-2-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2571633.png)
![4-butoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2571635.png)
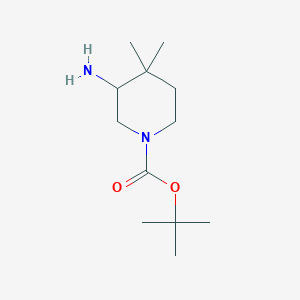
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)propan-1-one](/img/structure/B2571639.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2571642.png)
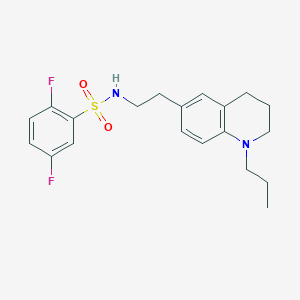

![Tert-butyl 9a-(aminomethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2571646.png)
